Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of 2-chloro-4-fluoroaniline with a suitable diketone under acidic conditions, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chloro-4-fluorophenyl)acetate: Shares the chloro and fluoro substituents but differs in the core structure.
2-Chloro-4-fluorotoluene: Similar substituents but lacks the quinoline core.
Uniqueness
Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a quinoline core with chloro and fluoro substituents, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of polyhydroquinoline derivatives. Its complex molecular structure contributes to a diverse range of biological activities and potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H21ClFNO
- Molecular Weight : 377.847 g/mol
- CAS Number : 853333-91-2
The structure includes a hexahydroquinoline core with substituents that enhance its pharmacological profile. The presence of chlorine and fluorine atoms influences lipophilicity and reactivity, making it a candidate for various biological applications .
Antiviral Activity
Studies have shown that derivatives of this compound exhibit antiviral properties. For instance, related compounds have been evaluated for their efficacy against HIV. The EC50 (effective concentration for 50% inhibition) values indicate potent antiviral activity in certain derivatives:
Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
---|---|---|---|
NVP (Reference) | 6.7 | 96171 | 14353 |
Compound 3 | 3.1 | 98576 | 31798 |
Compound 12 | 1576 | 116818 | 74 |
These results suggest that some derivatives may serve as promising lead compounds for further development in antiviral therapies .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxicity (CC50) values for various derivatives were determined using Trypan Blue exclusion assays. The results indicated that most evaluated compounds were well tolerated at concentrations ranging from 0.01 µM to 1000 µM, with CC50 values around 100-200 µM .
Research into the mechanisms by which this compound exerts its effects often focuses on its binding affinity to various biological targets. Interaction studies reveal that the compound may influence cellular pathways through modulation of enzyme activity or receptor interactions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar structures to understand how variations in substituents affect activity:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Methyl 4-(4-fluorophenyl)-2,7,7-trimethyl... | Similar core structure | Different halogen substitution |
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl... | Similar core but ethyl instead of methyl | Varying solubility properties |
Methyl 4-(bromophenyl)-2,7... | Contains bromine instead of chlorine | Potentially different biological activity |
This comparative analysis highlights how the unique combination of chlorine and fluorine in methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo influences its pharmacological properties.
Conclusion and Future Directions
This compound shows significant promise due to its diverse biological activities including antiviral effects and low cytotoxicity in preliminary studies. Further research is warranted to explore its mechanisms of action and potential therapeutic applications across various fields.
As new derivatives are synthesized and evaluated for their biological activity, the insights gained from these studies could lead to the development of novel therapeutic agents targeting viral infections and other diseases.
Properties
CAS No. |
853333-91-2 |
---|---|
Molecular Formula |
C20H21ClFNO3 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21ClFNO3/c1-10-16(19(25)26-4)17(12-6-5-11(22)7-13(12)21)18-14(23-10)8-20(2,3)9-15(18)24/h5-7,17,23H,8-9H2,1-4H3 |
InChI Key |
LLAVYNCRKPBOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)F)Cl)C(=O)OC |
Origin of Product |
United States |
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